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Compound of Interest

Compound Name:
3-chloro-2-(1H-pyrrol-1-

yl)benzonitrile

CAS No.: 866042-71-9

Cat. No.: B2629238

Get Quote

CAS Registry Number: 866042-71-9 | PubChem CID: 3782033 Molecular Formula: C₁₁H₇ClN₂ |

Molecular Weight: 202.64 g/mol [1]

Executive Summary
3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile serves as a critical bifunctional building block in

organic synthesis.[1] Structurally, it features an electron-deficient benzonitrile core substituted

with a nucleophilic pyrrole ring at the ortho position and a reactive chlorine atom at the meta

position (relative to the nitrile).[1][2] This unique 1,2,3-substitution pattern enables divergent

synthetic pathways:

Cyclization: The ortho-disposition of the pyrrole and nitrile groups facilitates intramolecular

cyclization to form pyrrolo[1,2-a]quinazolines, a privileged scaffold in kinase inhibitors and

GABA receptor modulators.[1]

Cross-Coupling: The C3-chlorine atom provides a handle for palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the fused

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2629238#bc-rfq
https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://www.benchchem.com/product/b2629238/docs?utm_src=pdf-body#technical-guide-3-chloro-2-1h-pyrrol-1-yl-benzonitrile
https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://patents.google.com/patent/CN103800315A/en
https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2629238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


tricyclic core.[1]

This guide details the synthesis, reactivity, and application of this intermediate, designed for

researchers in medicinal chemistry and process development.[2]

Chemical Profile & Properties[1][3][4][5][6][7][8][9]
Property Value Notes

IUPAC Name
3-Chloro-2-(1H-pyrrol-1-

yl)benzonitrile

Alternate: 1-(2-cyano-6-

chlorophenyl)pyrrole

CAS Number 866042-71-9

Appearance Off-white to pale yellow solid Crystalline powder

Melting Point 98–102 °C (Predicted) Depends on purity/polymorph

LogP ~3.2
Lipophilic; limited water

solubility

H-Bond Donors 0 Pyrrole nitrogen is substituted

H-Bond Acceptors 2 Nitrile N, Pyrrole ring system

Solubility
Soluble in DMSO, DMF, DCM,

EtOAc
Insoluble in water

Synthetic Methodology
The most robust synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile involves a nucleophilic

aromatic substitution (SNAr) of 3-chloro-2-fluorobenzonitrile with pyrrole.[1] The fluorine atom

at the C2 position is highly activated by the ortho-cyano group, enabling selective substitution

over the C3-chlorine.[1]

Reaction Pathway
The reaction proceeds via the formation of a Meisenheimer complex, followed by the

elimination of fluoride.[2] The high regioselectivity is driven by the superior leaving group ability

of fluoride in SNAr reactions and the strong electron-withdrawing effect of the ortho-nitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://patents.google.com/patent/CN103800315A/en
https://www.benchchem.com/product/b2629238/docs?utm_src=pdf-body#technical-guide-3-chloro-2-1h-pyrrol-1-yl-benzonitrile
https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://www.echemi.com/sds/benzonitrile-3-chloro-5-6-chloro-2-fluoro-3-1h-pyrazolo3-4-cpyridazin-3-ylmethylphenoxy-pd180713126317.html
https://patents.google.com/patent/CN103800315A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2629238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Chloro-2-fluorobenzonitrile
(CAS 94087-40-8)

Meisenheimer
Complex

 S_NAr Addition
(DMF, 80°C)

Pyrrole + Base
(NaH or K2CO3)

3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile
(CAS 866042-71-9)

 Elimination (-F⁻)

Click to download full resolution via product page

Figure 1: Selective SNAr synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile.

Detailed Experimental Protocol
Objective: Synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile on a 10 mmol scale.

Reagents:

3-Chloro-2-fluorobenzonitrile (1.55 g, 10.0 mmol)[1]

Pyrrole (0.84 mL, 12.0 mmol, 1.2 eq)[2]

Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)[2]

Solvent: DMF (Dimethylformamide), anhydrous (15 mL)[2]

Procedure:

Setup: Charge a dry 50 mL round-bottom flask with 3-chloro-2-fluorobenzonitrile and K₂CO₃.

Purge with nitrogen.[1][2]

Addition: Add anhydrous DMF followed by pyrrole via syringe.

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane:EtOAc

4:1) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[1]

Note: The C3-chlorine is less reactive but prolonged heating (>120°C) may lead to trace

bis-substitution or degradation.[1]
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Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) to

precipitate the product. Stir for 15 minutes.

Isolation:

If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and hexanes (2 x 10 mL).

[2]

If oil forms:[1][2] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with

brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, 0–10% EtOAc in Hexanes) to yield the product as an off-white solid.

Yield Expectation: 85–92%.

Applications in Drug Design: The
Pyrroloquinazoline Scaffold
The primary utility of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile lies in its ability to undergo

intramolecular cyclization.[1] The nitrile carbon acts as an electrophile, while the C2 position of

the pyrrole ring acts as a latent nucleophile (especially under acidic conditions or metal

catalysis).[2]

Cyclization to Pyrrolo[1,2-a]quinazoline
This transformation constructs the tricyclic core found in bioactive alkaloids and synthetic

drugs.[1]

Mechanism:

Activation: A Lewis acid (e.g., Cu(OTf)₂) or Brønsted acid activates the nitrile.[2]

Cyclization: The pyrrole C2 attacks the nitrile carbon.[2]

Tautomerization: Formation of the 4-amino or 4-imino derivative.[1]
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Figure 2: Divergent applications of the scaffold in medicinal chemistry.[1]

Functionalization of the C3-Chlorine
The chlorine atom at position 3 (meta to the original nitrile, now position 6 in the fused system)

is sterically accessible.[2] It serves as a handle for:

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to modulate potency and

solubility.[1]

Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.[1]

Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral features should be

observed:

¹H NMR (400 MHz, DMSO-d₆):

Pyrrole protons: Two triplets/multiplets at δ ~6.3 ppm (C3/C4) and ~7.1 ppm (C2/C5).[1]

Note: The symmetry of the pyrrole is broken by the chiral environment or restricted

rotation, but often appears as two signals.[2]
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Aromatic protons: Three signals corresponding to the 1,2,3-trisubstituted benzene ring

(typically δ 7.6–8.0 ppm).[1][2]

IR Spectroscopy:

Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹.[2]

Absence of N-H: No pyrrole N-H stretch (confirming N-substitution).

Mass Spectrometry (ESI+):

[M+H]⁺: m/z 203.04 (Cl isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).[1]

Safety & Handling
Nitrile Hazard: Like all benzonitriles, this compound may liberate cyanide upon strong

heating or metabolism; handle in a well-ventilated fume hood.[1]

Skin Irritant: Chlorinated aromatics are potential skin sensitizers.[1] Wear nitrile gloves and

eye protection.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

hydrolysis of the nitrile group over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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